

Application Notes and Protocols for [3,5 Diiodo-Tyr7] Peptide T

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Compound of Interest

Compound Name: [3,5 Diiodo-Tyr7] Peptide T

Cat. No.: B12397621

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These application notes provide a comprehensive overview of the experimental use of **[3,5 Diiodo-Tyr7] Peptide T**, an analogue of the HIV entry inhibitor, Peptide T. The introduction of two iodine atoms onto the tyrosine at position 7 allows for radioiodination, making it a valuable tool for receptor binding studies and other sensitive assays. This document outlines detailed protocols for its application in receptor binding assays, signaling pathway analysis, and functional cell-based assays.

Introduction

Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. It has been shown to inhibit the binding and infection of HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor.[1][2][3] The analogue, **[3,5 Diiodo-Tyr7] Peptide T**, is designed for research applications where sensitive detection is required. By replacing the hydrogen atoms at positions 3 and 5 of the phenol ring of tyrosine with iodine, this peptide can be readily radiolabeled with isotopes of iodine (e.g., ^{125}I). This modification facilitates high-sensitivity detection in various experimental settings.

The primary target of Peptide T and its analogues is the CCR5 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of T-cells, macrophages, and microglia.[2][4] Binding of Peptide T to CCR5 is believed to competitively inhibit the binding of the HIV gp120 protein, thus preventing viral entry.[2] Beyond its antiviral properties, as a CCR5

ligand, **[3,5 Diiodo-Tyr7] Peptide T** can be used to study CCR5 signaling and function, such as chemotaxis and intracellular calcium mobilization.

Data Presentation

The following tables summarize key quantitative data for the parent compound, Peptide T, and its well-studied amidated analogue, D-Ala¹-Peptide T-amide (DAPTA). These values provide a benchmark for the expected activity of **[3,5 Diiodo-Tyr7] Peptide T**, which should be determined experimentally.

Table 1: Inhibitory Concentrations of Peptide T and DAPTA

Compound	Assay	Cell Type	Target Virus/Ligand	IC ₅₀	Reference
Peptide T	HIV-1 Replication	Monocyte- derived macrophages	R5 HIV-1	10 ⁻¹² to 10 ⁻⁹ M	[3]
DAPTA	gp120 Binding to CCR5	CCR5+ Cells	gp120 Bal	0.06 nM	[2]
DAPTA	gp120 Binding to CCR5	CCR5+ Cells	gp120 CM235	0.32 nM	[2]

Table 2: Receptor Binding and Functional Activity of Peptide T

Ligand	Assay Type	Cell/Tissue	Receptor	Measured Parameter	Value	Reference
Peptide T	Chemotaxis Inhibition	Human Monocytes	CCR5	Inhibition of MIP-1 β induced chemotaxis	Potent Inhibition	[1]
¹²⁵ I-MIP-1 β	Competitive Binding	Human Monocytes	CCR5	Partial displacement by Peptide T	-	[1]

Experimental Protocols

Protocol 1: Radioiodination of [3,5 Diiodo-Tyr7] Peptide T using the Chloramine-T Method

This protocol describes the radiolabeling of the peptide with Iodine-125 (¹²⁵I), a common isotope for receptor binding assays. The diiodinated tyrosine residue provides a stable site for radioiodination.

Materials:

- [3,5 Diiodo-Tyr7] Peptide T
- Na¹²⁵I (carrier-free)
- Chloramine-T
- Sodium metabisulfite
- 0.5 M Sodium Phosphate Buffer, pH 7.5
- 0.05 M Sodium Phosphate Buffer, pH 7.5
- Bovine Serum Albumin (BSA)

- PD-10 desalting column (or equivalent)
- Trichloroacetic acid (TCA)
- HPLC system for purification and analysis

Procedure:

- Preparation: All procedures involving radioactive materials must be conducted in a certified fume hood with appropriate shielding and personal protective equipment.
- Reaction Setup: In a microcentrifuge tube, dissolve 10 µg of **[3,5 Diiodo-Tyr7] Peptide T** in 25 µL of 0.05 M Sodium Phosphate Buffer, pH 7.5.
- Add 1 mCi (37 MBq) of Na¹²⁵I to the peptide solution.
- Initiation of Iodination: To start the reaction, add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5).[\[5\]](#)[\[6\]](#)
- Incubate the reaction mixture for 60 seconds at room temperature with gentle agitation.[\[5\]](#)
- Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5). This reduces the unreacted Chloramine-T.[\[5\]](#)
- Purification:
 - Equilibrate a PD-10 desalting column with 0.05 M Sodium Phosphate Buffer containing 0.1% BSA.
 - Apply the reaction mixture to the column.
 - Elute the ¹²⁵I-labeled peptide with the equilibration buffer, collecting 0.5 mL fractions.
 - Measure the radioactivity of each fraction using a gamma counter. The labeled peptide will elute in the initial fractions, while the free ¹²⁵I will be retained longer.
- Quality Control:

- Assess the radiochemical purity of the pooled peptide fractions using reverse-phase HPLC with a radiation detector.
- Determine the incorporation of ^{125}I by TCA precipitation. A high percentage of TCA-precipitable radioactivity indicates successful labeling of the peptide.[5]
- Storage: Store the purified ^{125}I -[3,5 Diiodo-Tyr7] Peptide T at -20°C or -80°C in aliquots.

Protocol 2: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (K_i) of unlabeled [3,5 Diiodo-Tyr7] Peptide T by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

- ^{125}I -[3,5 Diiodo-Tyr7] Peptide T (prepared as in Protocol 1) or a commercially available radiolabeled CCR5 ligand (e.g., ^{125}I -MIP-1 β).
- Unlabeled [3,5 Diiodo-Tyr7] Peptide T (for competition).
- CCR5-expressing cells (e.g., HEK293-CCR5, CHO-CCR5, or primary human macrophages).
- Binding Buffer: HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4.
- Wash Buffer: Cold PBS with 0.1% BSA.
- 96-well filter plates with glass fiber filters.
- Vacuum manifold.
- Scintillation fluid and counter.

Procedure:

- Cell Preparation: Harvest CCR5-expressing cells and resuspend them in Binding Buffer to a concentration of $1\text{--}2 \times 10^6$ cells/mL.
- Assay Setup: In a 96-well plate, set up the following in triplicate:

- Total Binding: 50 μ L of cell suspension + 50 μ L of radioligand (e.g., 125 I-[3,5 Diiodo-Tyr7] **Peptide T** at a final concentration equal to its K_d) + 50 μ L of Binding Buffer.
- Non-specific Binding: 50 μ L of cell suspension + 50 μ L of radioligand + 50 μ L of a high concentration of unlabeled competitor (e.g., 1 μ M unlabeled Peptide T or MIP-1 β).
- Competition: 50 μ L of cell suspension + 50 μ L of radioligand + 50 μ L of serial dilutions of unlabeled [3,5 Diiodo-Tyr7] **Peptide T**.
- Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Harvesting: Transfer the contents of each well to a filter plate. Rapidly wash the cells on the filter three times with 200 μ L of cold Wash Buffer using a vacuum manifold.
- Measurement: Remove the filter mat from the plate, allow it to dry, and place each filter into a scintillation vial with scintillation fluid. Measure the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC_{50} value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: Calcium Mobilization Assay

This assay measures the ability of [3,5 Diiodo-Tyr7] **Peptide T** to induce an increase in intracellular calcium ($[Ca^{2+}]_i$) following CCR5 activation.

Materials:

- CCR5-expressing cells.

- Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).
- Pluronic F-127.
- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **[3,5 Diiodo-Tyr7] Peptide T**.
- Positive control (e.g., MIP-1 β or ionomycin).
- Fluorescence plate reader with an injection port or a flow cytometer.

Procedure:

- Cell Plating: Plate CCR5-expressing cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.[\[7\]](#)
- Dye Loading:
 - Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 μ M Fluo-8 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Remove the culture medium from the cells and add 100 μ L of the dye-loading solution to each well.
 - Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[\[7\]](#)
- Assay:
 - Place the plate in a fluorescence plate reader.
 - Establish a baseline fluorescence reading for approximately 20 seconds.
 - Inject a solution of **[3,5 Diiodo-Tyr7] Peptide T** (at various concentrations) or a positive control into the wells.

- Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for 2-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
 - Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the peptide concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 4: Chemotaxis Assay

This assay assesses the ability of **[3,5 Diiodo-Tyr7] Peptide T** to act as a chemoattractant for CCR5-expressing cells, such as human monocytes or microglia.

Materials:

- CCR5-expressing migratory cells (e.g., primary human monocytes, THP-1 cells).
- Chemotaxis chamber (e.g., Boyden chamber or other transwell inserts with 5 µm pores).
- Chemotaxis Buffer: RPMI-1640 with 0.1% BSA.
- **[3,5 Diiodo-Tyr7] Peptide T**.
- Positive control (e.g., MIP-1β).
- Calcein-AM or other cell staining dye.
- Fluorescence plate reader.

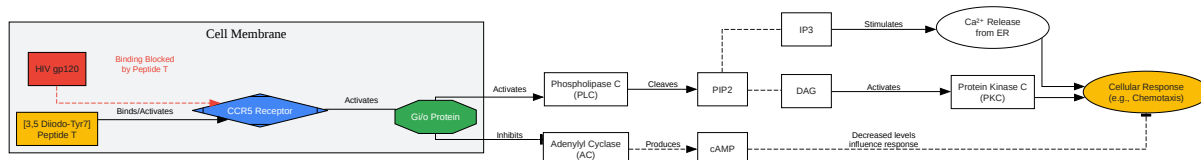
Procedure:

- Cell Preparation: Resuspend cells in Chemotaxis Buffer at a concentration of 1×10^6 cells/mL.

- Assay Setup:
 - In the lower wells of the chemotaxis chamber, add different concentrations of **[3,5 Diiodo-Tyr7] Peptide T**, a positive control, or buffer alone (negative control).
 - Place the transwell inserts into the wells.
 - Add 100 μ L of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
- Quantification of Migration:
 - Carefully remove the inserts. Wipe the cells from the top surface of the membrane with a cotton swab.
 - Cells that have migrated to the bottom of the membrane can be quantified. A common method is to lyse the cells on the bottom of the insert and quantify them using a fluorescent dye like Calcein-AM.
 - Alternatively, stain the migrated cells and count them under a microscope.
- Data Analysis:
 - Calculate the chemotactic index by dividing the number of cells that migrated in response to the peptide by the number of cells that migrated in response to the buffer control.
 - Plot the chemotactic index against the peptide concentration.

Visualizations

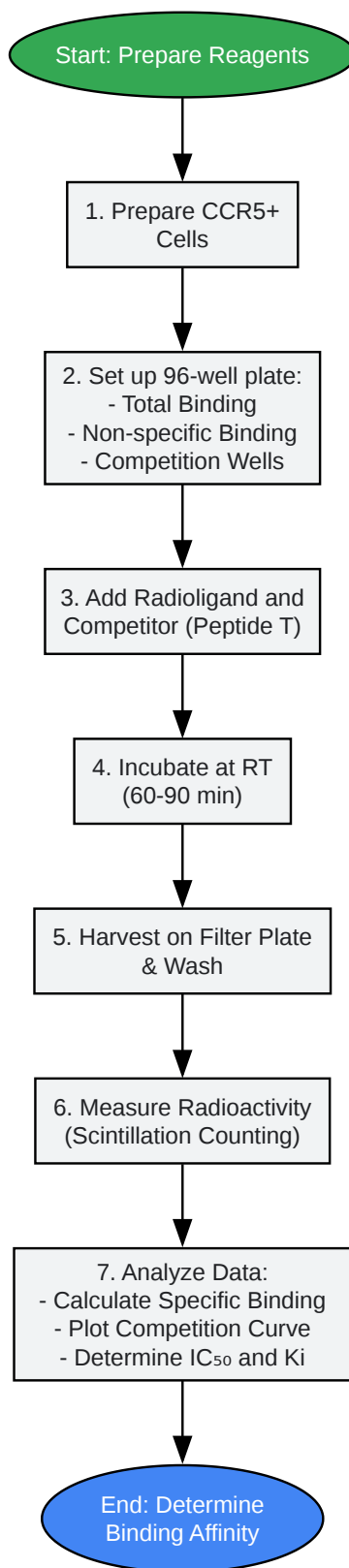
Signaling Pathways



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Caption: CCR5 signaling pathway activated by **[3,5 Diiodo-Tyr7] Peptide T**.

Experimental Workflow



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Caption: Workflow for a competitive receptor binding assay.

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